molecular formula C9H8N2O2 B11814585 5-(5-Methyloxazol-2-yl)pyridin-2(1H)-one CAS No. 1255098-69-1

5-(5-Methyloxazol-2-yl)pyridin-2(1H)-one

Cat. No.: B11814585
CAS No.: 1255098-69-1
M. Wt: 176.17 g/mol
InChI Key: JESSGPBZYRMFTM-UHFFFAOYSA-N
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Description

5-(5-Methyloxazol-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features both an oxazole and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyloxazol-2-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an oxazole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and may involve the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyloxazol-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(5-Methyloxazol-2-yl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-Methyloxazol-2-yl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-amine: Another pyridine derivative with different functional groups.

    Isoxazolo[5,4-b]pyridin-3-amine: A compound with a similar heterocyclic structure.

    6-(Benzhydryloxy)pyridin-3-amine: A pyridine derivative with a benzhydryloxy group.

Uniqueness

5-(5-Methyloxazol-2-yl)pyridin-2(1H)-one is unique due to the presence of both oxazole and pyridinone rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

1255098-69-1

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-(5-methyl-1,3-oxazol-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C9H8N2O2/c1-6-4-11-9(13-6)7-2-3-8(12)10-5-7/h2-5H,1H3,(H,10,12)

InChI Key

JESSGPBZYRMFTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C2=CNC(=O)C=C2

Origin of Product

United States

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